Cas no 110820-13-8 (4-acetyl-N-phenylbenzene-1-sulfonamide)
110820-13-8 structure
Product Name:4-acetyl-N-phenylbenzene-1-sulfonamide
Numero CAS:110820-13-8
MF:C14H13NO3S
MW:275.322922468185
CID:128969
PubChem ID:7022526
Update Time:2025-06-13
4-acetyl-N-phenylbenzene-1-sulfonamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenesulfonamide,4-acetyl-N-phenyl-
- 4-acetyl-N-phenylBenzenesulfonamide
- 4-PHENYLSULFAMYL-ACETOPHENONE
- 4-ACETYL-N-PHENYLBENZENE-1-SULFONAMIDE
- 4-acetyl-N-phenylbenzensulfonamide
- CHEMBL3310985
- MFCD02261913
- BDBM50046169
- FT-0753205
- Z45619511
- AKOS008941857
- EN300-16089659
- DTXSID60427451
- AB00757537-01
- SCHEMBL17913100
- 110820-13-8
- DB-060035
- 4-acetyl-N-phenylbenzene-1-sulfonamide
-
- Inchi: 1S/C14H13NO3S/c1-11(16)12-7-9-14(10-8-12)19(17,18)15-13-5-3-2-4-6-13/h2-10,15H,1H3
- Chiave InChI: SWOITTWWCRUZRI-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC(C(C)=O)=CC=1)(NC1C=CC=CC=1)(=O)=O
Proprietà calcolate
- Massa esatta: 275.06200
- Massa monoisotopica: 275.062
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 19
- Conta legami ruotabili: 4
- Complessità: 399
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 71.6A^2
Proprietà sperimentali
- Densità: 1.31
- Punto di ebollizione: 452.4°C at 760 mmHg
- Punto di infiammabilità: 227.4°C
- Indice di rifrazione: 1.614
- PSA: 71.62000
- LogP: 3.84380
4-acetyl-N-phenylbenzene-1-sulfonamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-16089659-0.05g |
4-acetyl-N-phenylbenzene-1-sulfonamide |
110820-13-8 | 0.05g |
$101.0 | 2023-05-25 | ||
| Enamine | EN300-16089659-50mg |
4-acetyl-N-phenylbenzene-1-sulfonamide |
110820-13-8 | 90.0% | 50mg |
$468.0 | 2023-09-23 | |
| Enamine | EN300-16089659-100mg |
4-acetyl-N-phenylbenzene-1-sulfonamide |
110820-13-8 | 90.0% | 100mg |
$490.0 | 2023-09-23 | |
| Enamine | EN300-16089659-250mg |
4-acetyl-N-phenylbenzene-1-sulfonamide |
110820-13-8 | 90.0% | 250mg |
$513.0 | 2023-09-23 | |
| Enamine | EN300-16089659-500mg |
4-acetyl-N-phenylbenzene-1-sulfonamide |
110820-13-8 | 90.0% | 500mg |
$535.0 | 2023-09-23 | |
| Enamine | EN300-16089659-1000mg |
4-acetyl-N-phenylbenzene-1-sulfonamide |
110820-13-8 | 90.0% | 1000mg |
$557.0 | 2023-09-23 | |
| Enamine | EN300-16089659-2500mg |
4-acetyl-N-phenylbenzene-1-sulfonamide |
110820-13-8 | 90.0% | 2500mg |
$1089.0 | 2023-09-23 | |
| Enamine | EN300-16089659-5000mg |
4-acetyl-N-phenylbenzene-1-sulfonamide |
110820-13-8 | 90.0% | 5000mg |
$1614.0 | 2023-09-23 | |
| Enamine | EN300-16089659-10000mg |
4-acetyl-N-phenylbenzene-1-sulfonamide |
110820-13-8 | 90.0% | 10000mg |
$2393.0 | 2023-09-23 |
4-acetyl-N-phenylbenzene-1-sulfonamide Letteratura correlata
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
110820-13-8 (4-acetyl-N-phenylbenzene-1-sulfonamide) Prodotti correlati
- 151721-35-6(N-(3-Formylphenyl)benzenesulfonamide)
- 76883-63-1(N-(3-Acetylphenyl)benzenesulfonamide)
- 76883-69-7(N-(4-acetylphenyl)benzenesulfonamide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti